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Introduction
Metamizole sodium, also known as dipyrone, is a pyrazolone derivative with potent analgesic,

antipyretic, and spasmolytic properties.[1][2] First synthesized in 1920, it has been a widely

used non-opioid analgesic in many parts of the world for the management of severe pain, fever,

and smooth muscle spasms where other treatments are inadequate.[1][3] Metamizole itself is a

prodrug, rapidly hydrolyzed in the gastrointestinal tract to its primary active metabolite, 4-

methylaminoantipyrine (4-MAA), which is then further metabolized to other active and inactive

compounds.[4][5] This guide provides an in-depth overview of the molecular structure,

physicochemical properties, and pharmacological characteristics of metamizole sodium,

intended for a scientific audience.

Molecular Structure and Physicochemical
Properties
Metamizole sodium is the sodium salt of [(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-

methylamino]methanesulfonic acid.[5][6] Its structure is characterized by a central pyrazolone

ring, a feature it shares with other analgesics like phenazone and aminopyrine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b1261142?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/2328750/
https://experiments.springernature.com/articles/10.1007/978-1-59745-364-6_11
https://pubmed.ncbi.nlm.nih.gov/2328750/
https://pubmed.ncbi.nlm.nih.gov/33020275/
https://www.assaygenie.com/content/BN%20Technical%20Manuals/BN00777.pdf
https://www.mdpi.com/2227-9059/13/12/3034
https://www.mdpi.com/2227-9059/13/12/3034
https://pubmed.ncbi.nlm.nih.gov/25293325/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Structure
IUPAC Name: sodium [(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-

methylamino]methanesulfonate[6]

Molecular Formula: C₁₃H₁₆N₃NaO₄S[6][7]

CAS Number: 68-89-3[6]

Physicochemical Data
A summary of the key physicochemical properties of metamizole sodium is presented in Table

1.

Property Value Reference(s)

Molecular Weight 333.34 g/mol [6][7]

Appearance
White or almost white

crystalline powder
[2][3]

Melting Point 227 °C [8]

Solubility

Very soluble in water; Soluble

in ethanol; Practically insoluble

in dichloromethane. Soluble in

DMSO (≥10 mg/ml) and PBS

(pH 7.2) (≥10 mg/ml).

[2][9]

pKa (Strongest Acidic) -1.4 (Predicted) [1]

logP -0.4 (Predicted) [1]

Analytical and Spectroscopic Data
The characterization and quantification of metamizole sodium are crucial for quality control and

research purposes. Various analytical techniques are employed to elucidate its structure and

determine its purity.

High-Performance Liquid Chromatography (HPLC)
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HPLC is a widely used method for the simultaneous estimation and determination of related

substances in metamizole sodium formulations.

Experimental Protocol: HPLC for Purity Determination

Objective: To separate and quantify metamizole sodium and its impurities.

Instrumentation: A standard HPLC system with a UV detector.

Column: Xtimate C18 (250 mm × 4.6 mm, 5 μm) or Inertsil ODS 3V C-18.[10][11]

Mobile Phase: A mixture of phosphate buffer (6.0 g sodium dihydrogen phosphate and 1 ml

triethylamine in 1000 ml water, adjusted to pH 7.0 with sodium hydroxide solution) and

methanol in a ratio of 75:25 (v/v).[10]

Flow Rate: 1.0 ml/min.[10]

Detection: UV at 254 nm.[10]

Column Temperature: 30 °C.[10]

Injection Volume: 5 μl.[10]

Sample Preparation:

For injection formulations, dilute the sample appropriately with the mobile phase.

For tablets, accurately weigh and powder the tablets. Dissolve a quantity of the powder

equivalent to a known amount of metamizole sodium in a suitable solvent (e.g., methanol),

sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter

before injection.[11]

Spectroscopic Analysis
3.2.1. Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable tool for the identification of metamizole sodium by analyzing its

characteristic vibrational frequencies.
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Experimental Protocol: FTIR Analysis (KBr Pellet Method)

Objective: To obtain the infrared spectrum of solid metamizole sodium.

Instrumentation: A Fourier Transform Infrared Spectrophotometer.

Sample Preparation (KBr Pellet):

Thoroughly grind 1-2 mg of metamizole sodium with 100-200 mg of dry, spectroscopic

grade potassium bromide (KBr) in an agate mortar to a fine powder.[12][13]

Transfer the mixture to a pellet-forming die.

Press the mixture under high pressure to form a transparent or translucent pellet.[12]

Data Acquisition:

Record a background spectrum of a pure KBr pellet.

Place the sample pellet in the spectrometer's sample holder and acquire the sample

spectrum.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[9][14]

Characteristic Peaks: The FTIR spectrum of metamizole sodium exhibits specific absorption

bands corresponding to its functional groups, including C=O stretching, C=C vibration,

O=S=O stretching, and S-O stretching.[15] Key wavenumbers for metamizole have been

identified at 1649.3 cm⁻¹, 1623.3 cm⁻¹, and 1589.7 cm⁻¹.[14]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of metamizole

sodium.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To obtain the proton NMR spectrum of metamizole sodium for structural

elucidation.
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Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz).

Sample Preparation:

Accurately weigh a small amount of metamizole sodium monohydrate (e.g., 1.39 mg).[16]

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 1.5 ml Eppendorf

tube. An internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can

be added for chemical shift referencing (0 ppm).[16][17]

Thoroughly mix the solution using a vortex mixer until complete dissolution.[16]

Transfer an appropriate volume (e.g., 500 µl) of the solution to a 5 mm NMR tube.[16]

Data Acquisition:

Acquire the ¹H NMR spectrum at a controlled temperature (e.g., 298 K).[16]

Optimize acquisition parameters, including a sufficient relaxation delay (d1) to ensure

complete T1 relaxation for accurate quantification if needed.[16][17]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of metamizole and its metabolites.

Experimental Protocol: LC-MS/MS for Metabolite Analysis

Objective: To identify and quantify metamizole metabolites in biological matrices.

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer

(LC-MS/MS).[11][18]

Chromatographic Separation:

Column: A C8 or C18 reversed-phase column.[18][19]
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Mobile Phase: A gradient of methanol, acetonitrile, and an aqueous buffer such as

ammonium formate.[18][19]

Mass Spectrometric Detection:

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[18][20]

Analysis: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis,

monitoring specific precursor-to-product ion transitions for each metabolite.

Sample Preparation (from plasma):

Deproteinize the plasma sample by adding a solvent like methanol containing formic acid

and internal standards.[21]

Centrifuge to pellet the precipitated proteins.

The supernatant can be directly injected or further purified by solid-phase extraction

(SPE).[18]

Synthesis of Metamizole Sodium
The synthesis of metamizole sodium is a multi-step process that typically starts from 4-

aminoantipyrine.

Workflow for the Synthesis of Metamizole Sodium

Synthesis of Metamizole Sodium

4-Aminoantipyrine Methylation
  (e.g., with Benzaldehyde, then reduction)

4-Methylaminoantipyrine (4-MAA) Sulfomethylation
  (with Formaldehyde and Sodium Bisulfite)

Metamizole Sodium

Click to download full resolution via product page

Caption: A simplified workflow for the synthesis of metamizole sodium.
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Detailed Synthesis Steps:

A common synthetic route involves the reaction of 4-methylaminoantipyrine (4-MAA) with

formaldehyde and sodium bisulfite.[22] The synthesis of the precursor 4-MAA can be achieved

from 4-aminoantipyrine. One method involves the reaction of 4-aminoantipyrine with

benzaldehyde, followed by reduction and subsequent methylation.[23] A more direct approach

for the final step is the Mannich-type reaction where 4-MAA is reacted with formaldehyde and

sodium bisulfite in an aqueous medium.[22]

Pharmacological Properties
Metamizole exerts its therapeutic effects through a complex and multifaceted mechanism of

action that is not yet fully elucidated. It is known to act on both central and peripheral pathways.

Mechanism of Action
The primary mechanisms of action of metamizole and its active metabolites include:

Inhibition of Cyclooxygenase (COX) Enzymes: Metamizole and its metabolites inhibit COX-1

and COX-2, the enzymes responsible for prostaglandin synthesis.[10] This inhibition is

thought to be a key contributor to its analgesic and antipyretic effects. Some evidence

suggests a preferential inhibition of COX-3, a splice variant of COX-1 found predominantly in

the central nervous system.[8]

Activation of the Endocannabinoid System: The metabolites of metamizole can be

conjugated with arachidonic acid in the brain to form compounds that can bind to and

activate cannabinoid receptors (CB1).[5][24]

Interaction with the Opioid System: Metamizole appears to activate endogenous opioid

pathways, although it does not directly bind to opioid receptors.[25][26] This may involve the

stimulation of the release of endogenous opioid peptides.

Modulation of TRP Channels: The active metabolites 4-MAA and 4-AA have been shown to

activate and sensitize transient receptor potential ankyrin 1 (TRPA1) and transient receptor

potential vanilloid 1 (TRPV1) channels.[27]

Signaling Pathways Involved in Metamizole's Analgesic Action
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Caption: Overview of metamizole's metabolism and proposed mechanisms of action.
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Pharmacodynamics
The pharmacodynamic effects of metamizole are primarily attributable to its active metabolites.

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

Objective: To determine the IC₅₀ values of metamizole or its metabolites for COX-1 and

COX-2.

Principle: The assay measures the fluorescence generated from the oxidation of a probe by

prostaglandin G₂, the intermediate product of the COX reaction.

Materials:

COX-1 or COX-2 enzyme (human recombinant)

COX Assay Buffer

COX Probe

COX Cofactor

Arachidonic Acid (substrate)

Test compound (metamizole or metabolite) and inhibitor control (e.g., Celecoxib for COX-

2)

96-well white opaque plate

Fluorescence plate reader

Procedure:

Prepare solutions of the test inhibitor at various concentrations.

In a 96-well plate, add the COX assay buffer, test inhibitor (or control), COX cofactor, and

COX probe.

Add the COX-1 or COX-2 enzyme to initiate the reaction.
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Incubate for a short period at room temperature.

Add arachidonic acid to all wells to start the reaction.

Immediately measure the fluorescence kinetically (e.g., for 5-10 minutes) at an excitation

wavelength of ~535 nm and an emission wavelength of ~587 nm.[4][15][28]

Calculate the percentage of inhibition for each concentration of the test compound and

determine the IC₅₀ value.

Quantitative Pharmacodynamic Data

Parameter Enzyme/Cell Type Value Reference(s)

IC₅₀ (COX-1) Purified enzyme ~150 µg/ml [10]

Intact human platelets 486 ± 56 µg/ml [10]

IC₅₀ (COX-2) Purified enzyme ~150 µg/ml [10]

LPS-activated human

leukocytes
21 ± 2.9 µg/ml [10]

Pharmacokinetics
Metamizole is rapidly hydrolyzed to 4-MAA in the stomach and intestines prior to absorption.

Therefore, metamizole itself is generally not detected in the plasma after oral administration. 4-

MAA is then metabolized in the liver to 4-aminoantipyrine (4-AA), 4-formylaminoantipyrine (4-

FAA), and 4-acetylaminoantipyrine (4-AAA).[4][29]

Pharmacokinetic Parameters of Metamizole Metabolites in Humans (Oral Administration)
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Parameter 4-MAA 4-AA 4-FAA 4-AAA
Reference(s
)

Cmax (mg/L)

Varies with

dose (linear

increase)

Varies with

dose

Varies with

dose

Varies with

dose
[1][29]

Tmax (h) 1.4 - 2.0 ~4 - - [29]

t½ (h) 2.5 - 3.5 4 - 5.5 ~10 ~11 [29]

AUC

(µg·h/mL)

Not

proportional

to dose at

higher doses

Not

proportional

to dose at

higher doses

Not

proportional

to dose at

higher doses

Roughly

proportional

to dose

[1]

Plasma

Protein

Binding (%)

57.6 47.9 17.8 14.2 [29]

Renal

Excretion

Major route

for all

metabolites

Major route

for all

metabolites

Major route

for all

metabolites

Major route

for all

metabolites

[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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